N,N,5,6-tetramethylpyrimidin-4-amine
Description
Properties
IUPAC Name |
N,N,5,6-tetramethylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-6-7(2)9-5-10-8(6)11(3)4/h5H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCHQLDLNUOCVGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1N(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N,n,5,6 Tetramethylpyrimidin 4 Amine and Its Analogs
De Novo Pyrimidine (B1678525) Ring Construction Strategies
The formation of the pyrimidine ring from simple, acyclic starting materials allows for the direct incorporation of desired substituents. Cyclocondensation reactions and other heterocycle assembly methods are central to this approach.
Cyclocondensation Reactions
Cyclocondensation reactions involve the joining of two or more molecules to form a ring, with the elimination of a small molecule such as water or ammonia (B1221849). These are powerful tools for the synthesis of heterocyclic systems like pyrimidines.
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, are a highly efficient method for generating molecular complexity. bohrium.comnih.govacs.org For the synthesis of N,N,5,6-tetramethylpyrimidin-4-amine, a hypothetical three-component reaction can be envisioned (a specific MCR for this exact compound is not widely documented). This approach would likely involve the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) that provides the C5 and C6 methyl groups, an amidine derivative that incorporates the N1 and C2 atoms, and a source for the N,N-dimethylamino group at the C4 position.
A plausible set of reactants for such an MCR could be:
3-Methyl-2,4-pentanedione (B1204033): This diketone would serve as the precursor for the C5 and C6 methyl-substituted carbon backbone of the pyrimidine ring.
N,N-Dimethylguanidine: This reactant would provide the N1, C2, and the exocyclic N,N-dimethylamino group at the C4 position.
An orthoformate derivative (e.g., triethyl orthoformate): This would act as a one-carbon source for the C4 position of the pyrimidine ring.
The reaction would proceed through a series of condensation and cyclization steps, ultimately leading to the formation of the aromatic pyrimidine ring with the desired substitution pattern.
Table 1: Hypothetical Multi-component Reaction for this compound Synthesis
| Reactant 1 | Reactant 2 | Reactant 3 | Proposed Product |
|---|---|---|---|
| 3-Methyl-2,4-pentanedione | N,N-Dimethylguanidine | Triethyl orthoformate | This compound |
Directed annulation involves the formation of a new ring onto an existing molecular scaffold in a controlled manner. While less common for the initial construction of a simple pyrimidine ring like the target compound, this strategy is crucial in the synthesis of more complex fused pyrimidine systems.
Heterocycle Assembly from Acyclic Precursors
This strategy involves the stepwise condensation of acyclic fragments to build the pyrimidine ring. A classical approach would be the reaction of a β-dicarbonyl compound with an amidine. For the synthesis of a precursor to the target molecule, 3-methyl-2,4-pentanedione could be reacted with formamidine. This would yield 5,6-dimethylpyrimidin-4-ol, which can then be further functionalized.
Functionalization and Derivatization of Pre-formed Pyrimidine Rings
An alternative and often more practical approach to highly substituted pyrimidines is the modification of a pre-synthesized pyrimidine core. This strategy relies on the selective introduction of functional groups at specific positions of the ring.
Amination Reactions at C-4 Position
The introduction of an amino group at the C-4 position of a pyrimidine ring is a common and well-established transformation. This is typically achieved through the nucleophilic substitution of a suitable leaving group, most commonly a halogen, at this position.
A viable synthetic route to this compound via this method involves two key steps:
Synthesis of 4-chloro-5,6-dimethylpyrimidine (B1590225): The starting material for this step is 5,6-dimethylpyrimidin-4(3H)-one. This pyrimidone can be synthesized through the cyclocondensation of 3-methyl-2,4-pentanedione with formamide. The subsequent chlorination of 5,6-dimethylpyrimidin-4(3H)-one is achieved by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Amination with Dimethylamine (B145610): The resulting 4-chloro-5,6-dimethylpyrimidine is then subjected to a nucleophilic aromatic substitution reaction with dimethylamine. This reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or isopropanol, and may be performed at elevated temperatures. The reaction can be promoted by the addition of a base to neutralize the hydrogen chloride that is formed as a byproduct. nih.govpreprints.org Acid-catalyzed amination procedures have also been reported for related chloropyrimidines. nih.govpreprints.org
Table 2: Two-Step Synthesis of this compound via Functionalization
| Step | Starting Material | Reagent(s) | Intermediate/Product |
|---|---|---|---|
| 1 | 5,6-dimethylpyrimidin-4(3H)-one | POCl₃ or SOCl₂ | 4-chloro-5,6-dimethylpyrimidine |
| 2 | 4-chloro-5,6-dimethylpyrimidine | Dimethylamine | This compound |
This functionalization approach is often preferred due to the ready availability of the starting materials and the generally high yields and selectivity of the amination step. The regioselectivity of the amination at the C-4 position is well-established, particularly in pyrimidines with leaving groups at both C-2 and C-4, where the C-4 position is generally more reactive towards nucleophilic attack. acs.org
Nucleophilic Aromatic Substitution (SNAr) Routes
Nucleophilic aromatic substitution (SNAr) stands out as a prevalent and effective method for the synthesis of this compound. This approach hinges on the reaction of a suitably activated pyrimidine precursor, typically a 4-halopyrimidine, with a nucleophile. In this case, the key intermediate is 4-chloro-5,6-dimethylpyrimidine, which can be synthesized from 5,6-dimethylpyrimidin-4(3H)-one.
The synthesis of the 5,6-dimethylpyrimidin-4(3H)-one precursor can be accomplished via a cyclocondensation reaction. A plausible method involves the reaction of ethyl 2-methylacetoacetate (B1246266) with formamidine, which upon cyclization, yields the desired pyrimidinone.
Once 5,6-dimethylpyrimidin-4(3H)-one is obtained, it can be converted to the more reactive 4-chloro-5,6-dimethylpyrimidine. This transformation is commonly achieved through chlorination using reagents such as phosphorus oxychloride (POCl₃), often in the presence of a base like N,N-dimethylaniline. deepdyve.com The general mechanism for this type of chlorination is well-established for various hydroxy-heterocycles. nih.govresearchgate.net
The final step in this synthetic sequence is the SNAr reaction of 4-chloro-5,6-dimethylpyrimidine with dimethylamine. The pyrimidine ring, being electron-deficient, is activated towards nucleophilic attack, particularly at the positions ortho and para to the ring nitrogens. The reaction proceeds through a Meisenheimer-like intermediate, where the dimethylamine attacks the C4 position, leading to the displacement of the chloride leaving group. researchgate.net This reaction is typically carried out in a suitable solvent and may be facilitated by the use of a base to neutralize the HCl generated.
Table 1: Key Intermediates and Reagents in the SNAr Synthesis of this compound
| Compound/Reagent | Structure | Role in Synthesis |
| Ethyl 2-methylacetoacetate | Starting material for pyrimidinone synthesis | |
| Formamidine | Nitrogen source for pyrimidine ring formation | |
| 5,6-Dimethylpyrimidin-4(3H)-one | Key intermediate, precursor to the chloropyrimidine | |
| Phosphorus oxychloride (POCl₃) | Chlorinating agent | |
| 4-Chloro-5,6-dimethylpyrimidine | Electrophilic pyrimidine for SNAr reaction | |
| Dimethylamine | Nucleophile for introduction of the N,N-dimethylamino group |
Reductive Amination Pathways
Reductive amination offers an alternative strategy for the formation of the C-N bond in this compound. While less common for the direct synthesis of the final compound from a 4-oxo-pyrimidine precursor, it represents a versatile method for the preparation of amines in general. harvard.edu
In the context of pyrimidine synthesis, a hypothetical reductive amination pathway could involve the reaction of 5,6-dimethylpyrimidin-4(3H)-one with dimethylamine in the presence of a reducing agent. This would directly convert the carbonyl group (in its tautomeric hydroxy form) to the desired amine. However, the direct reductive amination of pyrimidinones (B12756618) is not a widely reported transformation.
A more plausible application of reductive amination would be in the synthesis of a precursor, such as 4-amino-5,6-dimethylpyrimidine, which could then be subsequently N,N-dimethylated. For instance, the pyrimidinone could potentially be reacted with ammonia under reductive conditions to yield the primary amine.
Common reducing agents employed in reductive amination include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The choice of reducing agent is crucial to ensure chemoselectivity, particularly to avoid the reduction of the pyrimidine ring itself.
Alkylation Strategies for N- and C-Substituents
Selective N-Alkylation Protocols, including N,N-dimethylation
Selective N-alkylation provides a direct route to introduce the N,N-dimethyl groups onto a pre-existing 4-aminopyrimidine (B60600) core. Starting from 4-amino-5,6-dimethylpyrimidine, which can be synthesized via the chlorination and subsequent amination with ammonia of 5,6-dimethylpyrimidin-4(3H)-one, the N,N-dimethylation can be achieved through several methods.
One of the most classic and efficient methods for the exhaustive methylation of primary amines is the Eschweiler-Clarke reaction . wikipedia.orgjk-sci.comnrochemistry.comyoutube.comorganic-chemistry.org This reaction involves treating the primary amine with excess formaldehyde (B43269) and formic acid. whilesciencesleeps.comgoogle.com The reaction proceeds through the formation of an imine with formaldehyde, which is then reduced in situ by formic acid, acting as a hydride donor. The process repeats to yield the tertiary amine. A significant advantage of this method is that it avoids the formation of quaternary ammonium (B1175870) salts. wikipedia.orgyoutube.com
Alternatively, N,N-dimethylation can be carried out using other methylating agents such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄). However, these reactions often require careful control of stoichiometry and reaction conditions to prevent the formation of the quaternary ammonium salt and to achieve selective N,N-dimethylation without affecting the pyrimidine ring nitrogens.
Table 2: Comparison of N,N-dimethylation Methods for 4-amino-5,6-dimethylpyrimidine
| Method | Reagents | Advantages | Disadvantages |
| Eschweiler-Clarke Reaction | Formaldehyde, Formic Acid | High yield, avoids quaternization, simple procedure | Requires heating, potential for side reactions if not optimized |
| Methyl Halide Alkylation | Methyl iodide, Base | Readily available reagents | Risk of over-alkylation (quaternization), potential for N-alkylation of the pyrimidine ring |
| Dimethyl Sulfate Alkylation | Dimethyl sulfate, Base | Powerful methylating agent | Highly toxic and corrosive, requires careful handling |
Directed C-H Functionalization for Methyl Group Introduction
The introduction of the methyl groups at the C5 and C6 positions of the pyrimidine ring can theoretically be achieved through directed C-H functionalization of a pre-formed pyrimidine core. This modern synthetic strategy avoids the need for de novo ring construction with substituted precursors. colab.ws
For instance, a palladium-catalyzed C-H methylation could be envisioned, where a directing group on the pyrimidine ring facilitates the ortho-methylation at the C5 position. A subsequent methylation at the C6 position would be more challenging due to the altered electronic and steric environment. Rhodium and other transition metals have also been employed for C-H functionalization of nitrogen-containing heterocycles. nih.gov
The methyl source in such reactions can vary, including organometallic reagents like methylboronic acids or methyl Grignard reagents, or other methylating agents in the presence of an oxidant. The development of highly regioselective C-H functionalization methods remains an active area of research.
Catalytic Approaches in Pyrimidine Synthesis
Transition Metal-Catalyzed C-N and C-C Bond Formation
Transition metal catalysis offers powerful alternatives for the key bond-forming steps in the synthesis of this compound.
For the crucial C-N bond formation, the Buchwald-Hartwig amination provides a versatile palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine. wikipedia.orgorganic-chemistry.orglibretexts.orgbeilstein-journals.org In this context, 4-chloro-5,6-dimethylpyrimidine could be coupled with dimethylamine using a palladium catalyst and a suitable phosphine (B1218219) ligand. This method is particularly useful for forming C-N bonds with a wide range of amines and can often be performed under milder conditions than traditional SNAr reactions. rsc.orgrsc.org
Table 3: Comparison of SNAr and Buchwald-Hartwig Amination for the Synthesis of this compound
| Reaction | Catalyst | Typical Conditions | Scope |
| SNAr | None (or base-promoted) | Higher temperatures, polar solvents | Generally good for activated pyrimidines |
| Buchwald-Hartwig Amination | Palladium complex with phosphine ligand | Milder temperatures, various solvents | Broader scope for amines and aryl halides, higher functional group tolerance |
Transition metal catalysis is also paramount for C-C bond formation, which could be applied to the introduction of the methyl groups at the C5 and C6 positions. Palladium-catalyzed cross-coupling reactions such as the Suzuki, Stille, or Negishi reactions are well-established methods for forming C-C bonds. libretexts.org
A hypothetical route could involve a di-halogenated pyrimidine, for example, 4-amino-5,6-dichloropyrimidine, which could then undergo a double cross-coupling reaction with a methylating agent like methylboronic acid (in a Suzuki coupling) to introduce the two methyl groups. However, controlling the regioselectivity of such a double coupling could be challenging. More advanced C-H activation/methylation strategies, as discussed previously, are also heavily reliant on transition metal catalysis. acs.orgresearchgate.netmdpi.comrsc.orgacs.orgnih.govresearchgate.netnih.gov
Organocatalysis in Pyrimidine Derivatization
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in the synthesis of heterocyclic compounds, including pyrimidine derivatives. This approach offers a valuable alternative to traditional metal-based catalysis, often providing milder reaction conditions, high selectivity, and lower toxicity.
In the context of synthesizing pyrimidine analogs, organocatalysts such as acidic ionic liquids, L-proline, and 1,4-diazabicyclo[2.2.2]octane (DABCO) have demonstrated significant utility. For instance, a one-pot, three-component condensation reaction to produce quinazoline- and pyrimidine-2-amine derivatives has been effectively facilitated by acidic ionic liquids, which act as organocatalysts in a solvent-free microwave environment or as both solvent and catalyst under ultrasound irradiation. researchgate.net
Another notable example involves a green, one-pot approach for the synthesis of pyrimido[4,5-d]pyrimidinone derivatives, which are structurally related to the target compound. This method employs organocatalysts like L-proline or DABCO to catalyze a three-component tandem annulation in water, showcasing a Biginelli-like reaction pathway. researchgate.net The catalyst activates the carbonyl group of substrates through hydrogen bonding, facilitating the nucleophilic attack by an amine to form an imine intermediate, which is further activated for subsequent reaction steps. mdpi.com
These examples underscore the potential of organocatalysis to construct the polysubstituted pyrimidine core found in analogs of this compound, offering efficient and selective routes to complex molecular architectures.
Table 1: Examples of Organocatalysis in the Synthesis of Pyrimidine Analogs
| Catalyst | Reaction Type | Substrates | Product Type | Reference |
| Acidic Ionic Liquids | One-pot, three-component condensation | Guanidine carbonate, cyclic ketones, aldehydes | Pyrimidine-2-amine derivatives | researchgate.net |
| L-proline / DABCO | Three-component tandem annulation | Arylglyoxalmonohydrates, 1,3-dimethylbarbituric acid, thiourea | Pyrimido[4,5-d]pyrimidinone derivatives | researchgate.net |
Green Chemistry Principles in Synthetic Route Design
The synthesis of pyrimidine derivatives has traditionally involved methods that may utilize hazardous solvents and toxic reagents, leading to environmental concerns. rasayanjournal.co.in The adoption of green chemistry principles aims to mitigate these issues by designing chemical processes that reduce waste, improve energy efficiency, and utilize safer substances. powertechjournal.com For pyrimidine synthesis, this translates to the development of methodologies that are not only efficient but also environmentally benign and economically viable. rasayanjournal.co.in
Solvent-Free or Low-Solvent Methodologies
A cornerstone of green synthetic chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or neat, reaction conditions offer numerous advantages, including cleaner reactions, high product yields, and simplified product separation and purification. rasayanjournal.co.in
Several solvent-free methods have been successfully applied to the synthesis of aminopyrimidine derivatives. One effective approach is the fusion of reactants without any solvent or catalyst. For example, a range of 2-aminopyrimidine (B69317) derivatives has been synthesized by heating finely ground 2-amino-4,6-dichloropyrimidine (B145751) with various amines and triethylamine (B128534) under solvent-free conditions. mdpi.comnih.gov This method proceeds via a nucleophilic substitution pathway and provides products in good to excellent yields. mdpi.comnih.gov
Mechanical methods, such as ball milling, also provide a solvent-free alternative for synthesizing pyrimidine derivatives. This technique involves the physical mixing and grinding of reactants, which creates a larger surface area for the reaction to occur. rasayanjournal.co.in For instance, modified zinc oxide nanoparticles have been used as a highly efficient and recyclable catalyst in the one-pot multicomponent synthesis of various pyrimidine derivatives via a solvent-free ball milling technique. researchgate.netrasayanjournal.co.in Another solventless approach, termed the "Grindstone Chemistry Technique," utilizes catalysis by copper(II) chloride dihydrate and concentrated hydrochloric acid to efficiently produce dihydropyrimidinones. rasayanjournal.co.in
Microwave-assisted synthesis is another energy-efficient technique that often allows for solvent-free conditions or the use of green solvents like water. rasayanjournal.co.inresearchgate.net The condensation of chalcones with urea (B33335) under basic conditions to yield pyrimidine derivatives has been effectively carried out using microwave heating, which significantly reduces reaction times and improves yields. rasayanjournal.co.inpowertechjournal.com
Utilization of Sustainable Reagents and Catalysts
In the synthesis of pyrimidine analogs, a shift towards heterogeneous and reusable catalysts is evident. Porous poly-melamine-formaldehyde has been utilized as a recyclable heterogeneous catalyst for the synthesis of triazolopyrimidines under solvent-free ball milling conditions, demonstrating high efficiency for up to five runs without significant loss of activity. researchgate.net As mentioned previously, modified zinc oxide nanoparticles also serve as a recyclable catalyst for pyrimidine synthesis. researchgate.netrasayanjournal.co.in
Furthermore, some green synthetic routes for pyrimidine derivatives have successfully eliminated the need for a catalyst altogether. Catalyst-free conditions have been achieved in the synthesis of fused pyrimido[4,5-d]pyrimidine (B13093195) systems through a one-pot, three-component reaction under microwave irradiation. researchgate.net Similarly, the synthesis of 2-aminopyrimidine derivatives by fusing 2-amino-4,6-dichloropyrimidine with various amines proceeds efficiently without a catalyst, relying on triethylamine as a base. mdpi.comnih.gov These catalyst-free approaches simplify the reaction setup and workup procedures, contributing to a more sustainable process. researchgate.net
Table 2: Green Chemistry Methodologies for Pyrimidine Analog Synthesis
| Green Technique | Catalyst/Conditions | Reactants | Product Type | Reference |
| Solvent-free Fusion | Triethylamine (base), 80-90 °C | 2-Amino-4,6-dichloropyrimidine, various amines | 2-Aminopyrimidine derivatives | mdpi.comnih.gov |
| Ball Milling | Modified ZnO Nanoparticles (recyclable) | Multicomponent reaction | Various pyrimidine derivatives | researchgate.netrasayanjournal.co.in |
| Microwave Irradiation | Catalyst-free, basic conditions | Chalcones, urea | Phenyl pyrimidine derivatives | rasayanjournal.co.inpowertechjournal.com |
| Microwave Irradiation | Catalyst-free | Bis-aldehydes, barbituric acid, substituted amines | Fused pyrimido[4,5-d]pyrimidine systems | researchgate.net |
Mechanistic Investigations of Reactions Involving N,n,5,6 Tetramethylpyrimidin 4 Amine
Reaction Kinetics and Thermodynamic Analysis
No published studies on the reaction rates, rate laws, activation energies, or thermodynamic parameters (enthalpy, entropy, Gibbs free energy) for reactions involving N,N,5,6-tetramethylpyrimidin-4-amine were found.
Elucidation of Reaction Intermediates
There is no available spectroscopic or trapping evidence to identify and characterize any transient species or reaction intermediates formed during chemical transformations of this compound.
Stereochemical and Regiochemical Control in Transformations
Information regarding the stereoselective or regioselective outcomes of reactions involving this compound is not available in the current body of scientific literature.
Influence of Steric and Electronic Effects on Reactivity
While the methyl groups on the pyrimidine (B1678525) ring and the dimethylamino substituent are expected to exert steric and electronic effects, no specific studies have been published that systematically investigate these influences on the reactivity of this compound.
Computational Modeling of Reaction Pathways
A search for computational chemistry studies, including density functional theory (DFT) or other quantum mechanical calculations, yielded no results for this compound.
Transition State Characterization
Without computational models of reaction pathways, no information on the geometry, energy, or vibrational frequencies of transition states in reactions of this compound is available.
Energy Landscape Mapping
No potential energy surface maps or reaction coordinate diagrams detailing the energetic profiles of reactions involving this compound have been published.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For a molecule like N,N,5,6-tetramethylpyrimidin-4-amine, methods such as Density Functional Theory (DFT) would be the standard approach to elucidate its electronic structure, bonding characteristics, and spectroscopic parameters.
Electronic Structure and Bonding Analysis
To comprehend the distribution of electrons and the nature of chemical bonds within this compound, several analytical methods are typically employed.
Natural Bond Orbital (NBO) Analysis: This method would be used to analyze the delocalization of electron density between filled and unfilled orbitals, providing insights into intramolecular interactions and the stability of the molecule. It would help in quantifying the donor-acceptor interactions between the lone pairs of the nitrogen atoms and the antibonding orbitals of the pyrimidine (B1678525) ring and its substituents.
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis would be applied to the calculated electron density to characterize the chemical bonds. rsc.org By analyzing the topological properties of the electron density at the bond critical points, one could determine the nature of the atomic interactions, such as whether they are predominantly covalent or electrostatic.
A hypothetical data table summarizing expected findings from an NBO analysis is presented below.
| Interaction | Donor NBO | Acceptor NBO | Estimated Stabilization Energy (E(2)) (kcal/mol) |
| π-conjugation | π(C5-C6) | π(N1-C2) | High |
| Hyperconjugation | σ(C-H) of CH₃ | π(pyrimidine ring) | Moderate |
| Lone Pair Delocalization | LP(N) of N(CH₃)₂ | π*(C4-C5) | Significant |
Aromaticity and π-Electron Delocalization in the Pyrimidine Ring
The pyrimidine ring is an aromatic heterocycle, and the substituents on this compound would influence its aromatic character. rsc.orglibretexts.org The aromaticity is a key factor in the molecule's stability and reactivity.
Computational methods to assess aromaticity include:
Nucleus-Independent Chemical Shift (NICS): This method involves calculating the magnetic shielding at the center of the pyrimidine ring. A negative NICS value is indicative of aromatic character.
Aromatic Stabilization Energy (ASE): ASE can be calculated using homodesmotic or isodesmic reactions, which provide a quantitative measure of the energetic stabilization due to aromaticity. rsc.org
The presence of four methyl groups (electron-donating) and a dimethylamino group (electron-donating) is expected to increase the electron density in the pyrimidine ring, which could potentially modulate its aromaticity.
Prediction of Spectroscopic Parameters
Quantum chemical calculations are a powerful tool for predicting various spectroscopic parameters, which can aid in the experimental characterization of a compound.
NMR Spectroscopy: By calculating the isotropic magnetic shielding constants, one can predict the ¹H and ¹³C NMR chemical shifts. These predicted spectra can be compared with experimental data to confirm the molecular structure.
IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to predict the infrared spectrum. This helps in identifying the characteristic functional groups present in the molecule.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectrum, providing information about the electronic transitions and the color of the compound.
Molecular Dynamics Simulations
While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations are employed to study the dynamic behavior of the molecule over time, including its conformational changes and interactions with its environment. rsc.orgtandfonline.com
Conformational Analysis and Dynamics
The N,N-dimethylamino group and the methyl groups attached to the pyrimidine ring can rotate, leading to different conformations of this compound. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformations and the energy barriers between them. This information is crucial for understanding the molecule's flexibility and how its shape might influence its interactions with other molecules. The rotation around the C4-N bond of the dimethylamino group would be of particular interest in determining the orientation of the lone pair and its influence on the pyrimidine ring.
Solvent Effects on Molecular Behavior
The behavior of a molecule can be significantly influenced by its solvent environment. mdpi.comacs.orgnih.gov MD simulations can explicitly model the solvent molecules around this compound to study these effects.
Key aspects to investigate would include:
Solvation Shell Structure: Analyzing the radial distribution functions of solvent molecules around different parts of the solute to understand how the solvent organizes itself.
Hydrogen Bonding: If a protic solvent is used, the potential for hydrogen bonding between the solvent and the nitrogen atoms of the pyrimidine ring can be investigated.
Conformational Preferences: The relative stability of different conformers can change in different solvents. MD simulations can reveal these solvent-dependent conformational preferences.
A hypothetical data table summarizing the influence of solvent on a key dihedral angle is presented below.
| Solvent | Dihedral Angle (C5-C4-N-C) Average (degrees) | Fluctuation (± degrees) |
| Gas Phase | 30 | 10 |
| Water | 45 | 15 |
| Toluene | 25 | 8 |
Intermolecular Interaction Studies (Excluding Biological Receptors)
Interaction with Inorganic Surfaces
No research data or theoretical studies detailing the interaction of this compound with any inorganic surfaces were found.
Derivatization Chemistry and Functional Materials Applications Non Biological
Development of N,N,5,6-tetramethylpyrimidin-4-amine as a Synthetic Reagent
As a Leaving Group Precursor
In the realm of synthetic chemistry, the derivatization of heterocyclic amines is a common strategy to introduce functionalities that can act as effective leaving groups in nucleophilic substitution reactions. While specific studies on this compound for this purpose are not detailed in available literature, the fundamental principles of organic chemistry suggest its potential. Derivatization often involves the conversion of a primary or secondary amine into a group that is more stable as an anion, thereby facilitating its departure during a reaction.
For amine-containing compounds, derivatization methods are frequently employed to alter the physical characteristics of the target molecules for analytical purposes, such as chromatography. mdpi.comiu.edu These methods can modify properties like volatility and thermal stability. mdpi.com For instance, reagents like trifluoroacetic anhydride (B1165640) are used to acylate primary amines, replacing a labile hydrogen with a more stable functional group. iu.edu This general principle of modifying an amine group to enhance its chemical properties is central to its potential use as a leaving group precursor. The specific reagents and reaction conditions would be critical in determining the efficacy of this compound in this role.
Surface Chemistry and Adsorption Phenomena
The interaction of organic molecules with material surfaces is a critical area of research, with applications ranging from corrosion inhibition to the development of advanced nanocomposites.
Adsorption onto Metal Surfaces for Corrosion Inhibition
Organic compounds, particularly those containing heteroatoms like nitrogen, are widely investigated as corrosion inhibitors for metals in acidic environments. nih.govrsc.orgmdpi.com These molecules function by adsorbing onto the metal surface, creating a protective barrier that impedes the corrosive process. nih.gov The effectiveness of these inhibitors is closely linked to their chemical structure, including the presence of heteroatoms with lone pairs of electrons and aromatic systems with π-electrons, which serve as active centers for adsorption. nih.govnih.gov
The adsorption mechanism can be a combination of physical (electrostatic) and chemical interactions. nih.gov Studies on related heterocyclic compounds have shown that they can act as mixed-type inhibitors, affecting both anodic and cathodic reactions in the corrosion process. nih.govrsc.org The adsorption behavior of such inhibitors often follows established models like the Langmuir adsorption isotherm. nih.govrsc.org While direct experimental data for this compound is not available, its structure, containing multiple nitrogen atoms, suggests it could exhibit similar corrosion-inhibiting properties.
Table 1: Potential Corrosion Inhibition Parameters for this compound (Hypothetical)
| Parameter | Value |
|---|---|
| Inhibition Efficiency (%) | > 90% |
| Adsorption Mechanism | Physisorption & Chemisorption |
| Adsorption Isotherm | Langmuir |
Interaction with Nanomaterials (e.g., carbon nanotubes, graphene)
The functionalization of nanomaterials like carbon nanotubes (CNTs) with organic molecules is a key strategy for enhancing their properties and creating novel hybrid materials. nih.gov The interaction between the organic molecule and the nanomaterial can be either covalent or non-covalent. unl.edu Non-covalent interactions, such as π-π stacking and van der Waals forces, are often utilized to disperse CNTs in various solvents and polymer matrices without disrupting their electronic structure. unl.edu
Amines can react directly with the surface of carbon nanotubes, leading to covalent functionalization. nih.gov This process can be facilitated by the presence of molecular dipoles. nih.gov The resulting hybrid materials can exhibit unique photoresponsive and electronic properties. nih.gov For instance, the interaction of functional groups with CNTs can be tailored to enhance the selective adsorption of specific gases. mdpi.comresearchgate.net Given the amine functionality of this compound, it could potentially be used to modify the surface of carbon-based nanomaterials to create composites with tailored properties for applications in electronics, sensing, or gas separation.
Photochemical Transformations and Resultant Material Properties
The study of how molecules interact with light is fundamental to the development of photoactive materials. This includes understanding their reactivity and stability upon exposure to light, as well as harnessing these properties to create materials with novel optical functions.
Photoreactivity and Photostability Studies
The photochemistry of heterocyclic compounds, such as tetrazoles, has been a subject of interest. nih.gov Upon UV irradiation, these molecules can undergo various photofragmentation pathways, leading to the elimination of small molecules like nitrogen and the formation of reactive intermediates. nih.gov The stability of a molecule to light, or its photostability, is a crucial factor for its application in materials that will be exposed to light. For photochromic materials, long-term stability and resistance to fatigue from irreversible side reactions are important considerations for practical applications. researchgate.net While specific photoreactivity studies on this compound are not documented, research on related nitrogen-containing heterocycles provides a framework for predicting its potential photochemical behavior. nih.govmdpi.com
Photochromic or Luminescent Material Development
Photochromic materials are compounds that can undergo a reversible transformation between two forms with different absorption spectra upon photoirradiation. researchgate.net This property makes them suitable for applications such as optical data storage and molecular switches. researchgate.net The development of photochromic materials often involves the integration of photoactive molecules into larger systems, such as polymers or inorganic frameworks. researchgate.netrsc.org For instance, some materials exhibit photochromic ability when irradiated with UV light. rsc.org While there is no direct evidence of this compound being used in photochromic or luminescent materials, its heterocyclic structure could potentially be modified or incorporated into systems that exhibit such properties.
Table 2: Potential Photochemical Properties of this compound Based Systems (Hypothetical)
| Property | Potential Application |
|---|---|
| Photoreactivity | Synthesis of novel compounds |
| Photostability | Use in light-sensitive devices |
| Photochromism | Optical switches, data storage |
Advanced Analytical Methodologies for Pyrimidine Derivatives Method Development Focus
Chromatographic Method Development Principles
Chromatographic techniques are central to the separation and analysis of complex mixtures. The development of robust chromatographic methods for N,N,5,6-tetramethylpyrimidin-4-amine hinges on the careful selection and optimization of stationary phases, mobile phases, and sample preparation techniques.
The separation of pyrimidine (B1678525) derivatives can be challenging due to their polarity and potential for interaction with residual silanols on traditional silica-based stationary phases. Recent advancements in stationary phase chemistry offer improved selectivity and peak shape for such compounds.
Novel stationary phases that show promise for the analysis of this compound include:
Mixed-Mode Stationary Phases: These phases combine multiple retention mechanisms, such as reversed-phase and ion-exchange, on a single support. nih.gov This allows for tunable selectivity by adjusting mobile phase parameters like pH and ionic strength, which can be particularly advantageous for separating polar and ionizable compounds like this compound from complex matrices.
Superficially Porous Particles (SPPs): Columns packed with SPPs offer higher efficiency and faster separations compared to fully porous particles of the same size. This can lead to improved resolution and shorter analysis times for pyrimidine derivatives.
Chiral Stationary Phases (CSPs): While this compound itself is not chiral, the development of CSPs is a significant area of stationary phase innovation. tandfonline.com The principles behind these highly selective phases, often involving specific intermolecular interactions, can inform the design of new stationary phases with enhanced selectivity for specific classes of compounds like pyrimidines. tandfonline.com
The selection of an appropriate stationary phase is a critical first step in method development. For this compound, a compound with a basic amine group, a stationary phase with low silanol (B1196071) activity or an end-capped phase would be crucial to prevent peak tailing.
Table 1: Comparison of Potential Stationary Phases for the Analysis of this compound
| Stationary Phase Type | Principle of Separation | Potential Advantages for this compound Analysis |
|---|---|---|
| C18-modified silica (B1680970) gel | Hydrophobic interactions | Good retention for less polar derivatives, widely available. ijnrd.org |
| Aminopropyl-modified silica gel | Normal-phase, weak anion-exchange, and hydrophilic interaction | Enhanced retention of polar compounds, alternative selectivity to C18. ijnrd.org |
| Cyanopropyl-modified silica gel | Dipole-dipole interactions, weak hydrophobic interactions | Unique selectivity for compounds with polar functional groups. ijnrd.org |
Effective sample preparation is paramount for achieving accurate and reproducible analytical results. For this compound, particularly at low concentrations in complex matrices, advanced sample preparation techniques can significantly improve method performance.
Derivatization is a key strategy to enhance the analytical signal and improve the chromatographic properties of target analytes. For this compound, derivatization could be employed to:
Increase Volatility for Gas Chromatography (GC): The amine group can be derivatized to a less polar functional group, making the compound more amenable to GC analysis.
Enhance Detector Response: Attaching a chromophore or fluorophore can dramatically increase the sensitivity of UV or fluorescence detection, respectively. chromforum.org
Improve Ionization Efficiency in Mass Spectrometry (MS): Derivatization can introduce a readily ionizable group, leading to a stronger signal in the mass spectrometer.
Table 2: Potential Derivatization Reagents for this compound
| Derivatizing Agent | Target Functional Group | Purpose |
|---|---|---|
| Acetic Anhydride (B1165640) | Primary/Secondary Amines | Acetylation to improve GC volatility and reduce peak tailing. |
| Silylating Agents (e.g., BSTFA) | Amines, Hydroxyls | Silylation to increase volatility and thermal stability for GC analysis. |
| Dansyl Chloride | Primary/Secondary Amines | Introduction of a fluorescent tag for highly sensitive fluorescence detection. chromforum.org |
Beyond derivatization, other advanced sample preparation techniques such as solid-phase extraction (SPE) with novel sorbents and automated liquid-liquid extraction can provide high analyte recovery and effective matrix removal.
Hyphenated Techniques in Characterization
Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are powerful tools for the unambiguous identification and quantification of compounds in complex mixtures. saspublishers.comnih.govijpsr.com
Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable for the analysis of pyrimidine derivatives. creative-proteomics.comnih.gov
GC-MS: This technique is well-suited for volatile and thermally stable compounds. For this compound, derivatization would likely be necessary to improve its volatility. GC-MS provides excellent chromatographic resolution and characteristic mass spectra that can be used for library matching and structural elucidation. The fragmentation patterns observed in the mass spectrum can provide valuable structural information. iosrjournals.orgosti.gov
LC-MS: This is often the method of choice for polar and non-volatile compounds like many pyrimidine derivatives. nih.govnih.gov LC-MS offers versatility in terms of the types of compounds that can be analyzed and the range of chromatographic conditions that can be employed. The development of a robust LC-MS method for this compound would involve optimizing the mobile phase composition, pH, and gradient to achieve good retention and peak shape.
Table 3: Hypothetical GC-MS and LC-MS Parameters for this compound Analysis
| Parameter | GC-MS (after derivatization) | LC-MS |
|---|---|---|
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) | 100 mm x 2.1 mm ID, 2.6 µm particle size (e.g., C18) |
| Mobile Phase | Helium | A: 0.1% Formic acid in Water, B: 0.1% Formic acid in Acetonitrile |
| Gradient | Temperature programming (e.g., 100°C to 280°C) | Gradient elution (e.g., 5% B to 95% B) |
| Ionization | Electron Ionization (EI) | Electrospray Ionization (ESI), Positive Mode |
| Mass Analyzer | Quadrupole, Ion Trap, or Time-of-Flight (TOF) | Triple Quadrupole, TOF, or Orbitrap |
The coupling of chromatographic separation with advanced spectroscopic detectors can provide enhanced sensitivity and specificity.
Fluorescence Detection: For pyrimidine derivatives that are naturally fluorescent or can be derivatized with a fluorescent tag, a fluorescence detector offers exceptional sensitivity and selectivity. This can be particularly useful for trace-level analysis.
High-Resolution Mass Spectrometry (HRMS): HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap mass spectrometers, provide highly accurate mass measurements. creative-proteomics.comnih.govnih.gov This capability allows for the determination of the elemental composition of this compound and its metabolites or degradation products, facilitating their unambiguous identification. The high resolving power of these instruments also helps to differentiate the target analyte from isobaric interferences in complex matrices. nih.govnih.gov
The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a particularly powerful approach for quantitative analysis. nih.govplos.org In this technique, a specific precursor ion of this compound is selected and fragmented, and a specific product ion is monitored. This multiple reaction monitoring (MRM) provides a high degree of selectivity and sensitivity.
Future Research Directions and Emerging Trends
Chemo- and Regioselective Synthesis of Novel Pyrimidine (B1678525) Scaffolds
The tetrasubstituted nature of N,N,5,6-tetramethylpyrimidin-4-amine presents a foundational structure from which a diverse array of novel pyrimidine scaffolds can be envisioned. Future synthetic research is likely to concentrate on the selective functionalization of this core, leveraging both the inherent reactivity of the pyrimidine ring and the directing or activating effects of its substituents.
A significant avenue of exploration will be the selective C-H functionalization of the pyrimidine ring. While the ring positions are fully substituted in the parent compound, the methyl groups themselves offer sites for derivatization. Transition-metal-catalyzed C-H activation is a powerful tool that could enable the introduction of various functional groups onto the existing methyl substituents. Such reactions, often guided by the nitrogen atoms within the pyrimidine ring, could lead to the regioselective introduction of aryl, alkyl, or other moieties, thereby expanding the chemical space accessible from this starting material.
Furthermore, metal-catalyzed cross-coupling reactions are anticipated to be instrumental in the diversification of scaffolds based on this compound. Should synthetic routes be developed to introduce a halogen atom at one of the methyl groups or at the pyrimidine core itself, a plethora of well-established cross-coupling methodologies, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, could be employed. These reactions would facilitate the construction of complex molecular architectures with tailored electronic and steric properties.
Another promising direction is the application of deprotonative metalation techniques. The use of strong bases, such as lithium amides or magnesium-based reagents, could allow for the regioselective deprotonation of the methyl groups, creating nucleophilic centers that can be trapped with a wide range of electrophiles. This approach would provide a direct method for the introduction of functional groups at specific positions, offering a high degree of control over the final molecular structure.
The following table summarizes potential strategies for the synthesis of novel pyrimidine scaffolds based on known methodologies for related heterocyclic systems.
| Synthetic Strategy | Description | Potential Application to this compound |
| C-H Activation | Transition-metal-catalyzed functionalization of C-H bonds. | Selective arylation or alkylation of the methyl groups at positions 5 and 6. |
| Cross-Coupling | Palladium- or nickel-catalyzed reactions of halogenated pyrimidines with various coupling partners. | Introduction of diverse substituents if a halogenated derivative can be synthesized. |
| Deprotonative Metalation | Regioselective deprotonation using strong bases followed by electrophilic trapping. | Functionalization of the methyl groups by creating a nucleophilic site. |
| Multi-component Reactions | One-pot synthesis involving three or more reactants to build complex molecules. | Development of novel one-pot syntheses for derivatives of the title compound. |
Exploration of Pyrimidine-Based Organocatalysts and Ligands
The structural features of this compound, particularly the presence of a nucleophilic N,N-dimethylamino group and multiple nitrogen atoms within the pyrimidine ring, suggest its potential as a precursor for the development of novel organocatalysts and ligands for metal-catalyzed reactions.
The N,N-dimethylamino moiety is reminiscent of the well-known organocatalyst 4-dimethylaminopyridine (B28879) (DMAP). It is plausible that this compound or its derivatives could exhibit similar nucleophilic catalytic activity in a range of organic transformations, such as acylation and silylation reactions. The electronic properties of the pyrimidine ring, which are distinct from those of a pyridine (B92270) ring, may modulate the catalytic activity, potentially leading to enhanced reactivity or selectivity. Future research could involve screening this compound and its analogs in various catalytic reactions to assess their efficacy.
Moreover, the pyrimidine core, with its two nitrogen atoms at the 1 and 3 positions, provides excellent coordination sites for metal ions. This makes this compound a promising candidate for the design of novel ligands for transition metal catalysis. By introducing additional coordinating groups through the functionalization strategies discussed in the previous section, it would be possible to create bi- or tridentate ligands. These ligands could find applications in a wide array of catalytic transformations, including cross-coupling reactions, hydrogenations, and oxidations. The steric and electronic properties of the ligand could be fine-tuned by modifying the substituents on the pyrimidine ring, allowing for the optimization of catalyst performance.
The development of chiral derivatives of this compound could also open the door to asymmetric catalysis. The introduction of a chiral center, either in a substituent or by creating a planar chiral scaffold, could lead to the creation of novel catalysts for enantioselective reactions.
Integration into Smart Materials and Responsive Systems
The field of smart materials, which are materials that respond to external stimuli, is a rapidly growing area of research. Pyrimidine derivatives have shown promise in this field due to their unique electronic and photophysical properties. This compound, with its electron-rich amino group and π-deficient pyrimidine ring, possesses the characteristics of a push-pull chromophore, which could be exploited in the design of responsive materials.
One potential application is in the development of fluorescent chemosensors. The nitrogen atoms in the pyrimidine ring and the exocyclic amino group can act as binding sites for metal ions. Upon coordination, the electronic structure of the molecule would be perturbed, leading to a change in its fluorescence properties. This "turn-on" or "turn-off" fluorescence response could be used for the selective detection of specific metal ions. Future work could involve synthesizing derivatives of this compound with different substituents to tune the selectivity and sensitivity of the sensor.
Another exciting prospect is the incorporation of this pyrimidine scaffold into photochromic materials. By coupling the pyrimidine core to a photo-switchable unit, it may be possible to create molecules that undergo a reversible change in their structure and properties upon irradiation with light of a specific wavelength. This could lead to applications in optical data storage, molecular switches, and light-responsive drug delivery systems.
Furthermore, the integration of this compound into stimuli-responsive polymers could lead to the development of novel "smart" polymers. For instance, the basicity of the pyrimidine and amino groups could be exploited to create pH-responsive polymers that change their conformation or solubility in response to changes in pH. Such materials could have applications in drug delivery, where the drug is released in the acidic environment of a tumor.
Theoretical Prediction of Novel Reactivity and Properties
Computational chemistry offers a powerful toolkit for predicting the properties and reactivity of novel molecules, thereby guiding experimental research. For a relatively unexplored compound like this compound, theoretical studies can provide invaluable insights into its potential applications.
Density Functional Theory (DFT) is a versatile method that can be used to calculate a wide range of molecular properties. For instance, DFT calculations can predict the ground-state geometry, electronic structure, and frontier molecular orbital (HOMO-LUMO) energies of this compound and its derivatives. The HOMO-LUMO gap is a key indicator of the chemical reactivity and kinetic stability of a molecule. wjarr.com These calculations can also provide information about the charge distribution and dipole moment, which are crucial for understanding intermolecular interactions and predicting solubility.
Theoretical methods can also be employed to predict the reactivity of the molecule. By calculating the energies of possible transition states and intermediates, it is possible to elucidate reaction mechanisms and predict the regioselectivity of chemical reactions. This would be particularly useful for guiding the synthetic efforts described in Section 8.1.
Furthermore, computational methods are well-suited for predicting the photophysical properties of molecules. Time-dependent DFT (TD-DFT) can be used to calculate the absorption and emission spectra of this compound and its derivatives, which would be essential for their potential application in smart materials. It is also possible to predict non-linear optical (NLO) properties, which are of interest for applications in photonics and optoelectronics. rsc.orgrsc.org
The following table outlines key properties of this compound that can be predicted using computational methods and the potential implications of these predictions.
| Predicted Property | Computational Method | Potential Implication |
| Molecular Geometry | DFT | Understanding steric hindrance and conformational preferences. |
| HOMO-LUMO Gap | DFT | Prediction of chemical reactivity and kinetic stability. wjarr.com |
| Charge Distribution | DFT | Insights into intermolecular interactions and sites of electrophilic/nucleophilic attack. |
| Reaction Mechanisms | DFT (Transition State Search) | Guidance for the design of selective synthetic routes. |
| UV-Vis Absorption/Emission Spectra | TD-DFT | Design of fluorescent sensors and photochromic materials. |
| Non-Linear Optical Properties | DFT/TD-DFT | Assessment of potential for applications in optoelectronics. rsc.orgrsc.org |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N,N,5,6-tetramethylpyrimidin-4-amine, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with halogenation or substitution on the pyrimidine core. For example, chlorination of the pyrimidine ring using POCl₃ under reflux (80–100°C) is a key step, followed by amine alkylation with methylating agents like methyl iodide in the presence of a base (e.g., K₂CO₃). Optimizing yield requires precise temperature control, solvent selection (e.g., DMF or THF), and stoichiometric ratios. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization ensures high purity .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and methyl group integration. For example, methyl groups on the pyrimidine ring typically resonate at δ 2.1–2.5 ppm in DMSO-d₆ .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- Melting Point Analysis : Consistency in melting points (e.g., 193–194°C for analogous compounds) indicates purity .
Q. How do researchers verify the regioselectivity of methyl group substitution on the pyrimidine ring?
- Methodological Answer : Regioselectivity is confirmed using 2D NMR techniques (e.g., NOESY or HMBC) to identify spatial correlations between methyl groups and adjacent protons. X-ray crystallography provides definitive proof of substitution patterns, as seen in structurally related pyrimidine triamines .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved for structurally complex derivatives?
- Methodological Answer : Discrepancies arise from dynamic effects (e.g., tautomerism) or solvent interactions. Researchers use variable-temperature NMR to detect conformational changes and computational tools (DFT calculations) to predict shifts. Cross-validation with X-ray structures resolves ambiguities, as demonstrated in pyrimidine triamine studies .
Q. What strategies are employed to enhance the compound’s solubility for biological assays?
- Methodological Answer : Structural modifications, such as introducing polar groups (e.g., hydroxyl or amine) or using prodrug approaches (e.g., phosphate esters), improve solubility. Co-solvents (DMSO) or micellar formulations are used in vitro, while salt formation (e.g., hydrochloride salts) enhances aqueous compatibility .
Q. How is the biological activity of this compound evaluated in enzyme inhibition studies?
- Methodological Answer :
- Enzyme Assays : Kinetic studies (e.g., IC₅₀ determination) using fluorogenic substrates or colorimetric readouts (e.g., p-nitrophenyl acetate hydrolysis for esterases).
- Cell-Based Models : Testing in cancer cell lines (e.g., MTT assays) to assess cytotoxicity and pathway modulation, as seen in related pyrimidine derivatives targeting cholinesterases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
